1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes multiple methyl-substituted benzene rings attached to a pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the condensation of appropriate benzyl and phenyl derivatives with a pyrazole precursor. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 3,4-dimethylphenylhydrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives
Reduction: Formation of reduced pyrazole derivatives
Substitution: Formation of halogenated or alkylated pyrazole derivatives
Scientific Research Applications
1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
- 1-(2,5-dimethylbenzyl)-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole
- 1-(2,5-dimethylbenzyl)-3,5-bis(3,5-dimethylphenyl)-1H-pyrazole
Uniqueness
1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the benzene rings and the pyrazole core. This unique structure can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C28H30N2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C28H30N2/c1-18-7-8-21(4)26(13-18)17-30-28(25-12-10-20(3)23(6)15-25)16-27(29-30)24-11-9-19(2)22(5)14-24/h7-16H,17H2,1-6H3 |
InChI Key |
BFJFNUKCLBUOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.